Arundic acid was initially investigated as a treatment for ischemic stroke, a condition where blood flow is blocked to a part of the brain. Studies in animal models showed promising results, with arundic acid reducing brain damage and improving neurological function after stroke [].
However, clinical trials were unsuccessful. A phase II trial showed no significant benefit compared to placebo, and the trial was discontinued due to safety concerns [].
Arundic acid, also known as (2R)-2-propyloctanoic acid, is a small molecule with the chemical formula and a molecular weight of approximately 186.29 g/mol. It has been primarily investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and various forms of retinopathy, including glaucoma. Arundic acid functions as an inhibitor of S100B protein synthesis, which is associated with astrocyte activation and neuroinflammation .
Arundic acid's potential neuroprotective effect is believed to be linked to its ability to modulate astrocyte activity. Astrocytes are glial cells in the brain that play a crucial role in maintaining neuronal health. Arundic acid is shown to inhibit the excessive production of S-100β protein by astrocytes, which can contribute to neuronal death []. By regulating S-100β levels, arundic acid may help protect neurons from damage.
Arundic acid exhibits several biological activities that underline its therapeutic potential:
The synthesis of arundic acid typically involves multi-step organic reactions. While specific synthetic routes may vary, a common method includes:
Arundic acid has several potential applications in medicine:
Studies have shown that arundic acid interacts with various biological targets:
Arundic acid shares structural and functional similarities with several other compounds. Here are some notable comparisons:
Compound Name | Chemical Formula | Key Features |
---|---|---|
2-Propenoic Acid | Used in polymer production; less neuroprotective. | |
Caprylic Acid | Medium-chain fatty acid; antimicrobial properties. | |
Octanoic Acid | Similar structure; used in food industry; less focus on neurological effects. | |
Butyric Acid | Short-chain fatty acid; involved in gut health; lacks direct neuroprotective properties. |
Arundic acid stands out due to its specific role in enhancing glutamate transporter activity while simultaneously inhibiting harmful proteins like S100B. This dual action positions it uniquely among similar compounds that do not exhibit both neuroprotective and anti-inflammatory properties.
Arundic acid demonstrates potent inhibitory effects on S100B protein synthesis through multiple regulatory mechanisms at both transcriptional and post-translational levels. The compound directly suppresses the enhanced astrocytic synthesis of S100B protein, which is responsible for inducing neuronal death at elevated concentrations [1] [2]. Research demonstrates that arundic acid effectively prevents the developmental upregulation of S100B expression by inhibiting its synthesis in astrocytes during critical developmental periods [3].
The inhibition mechanism operates through selective interference with S100B biosynthetic pathways while maintaining baseline secretion patterns. Arundic acid exhibits no effect on basal S100B secretion but specifically inhibits stimulated S100B secretion when triggered by proinflammatory molecules such as lipopolysaccharide or tumor necrosis factor alpha, or by low potassium medium conditions [4]. This selective inhibition suggests that arundic acid targets stimulus-induced amplification of S100B synthesis rather than constitutive production pathways.
In experimental models, arundic acid treatment results in significant reduction of S100B protein levels in both intracellular and extracellular compartments. Studies using human astrocyte cultures demonstrate that arundic acid completely abolished amyloid beta-induced increases in S100B levels, with reductions observed at both messenger ribonucleic acid and protein expression levels [5]. The temporal dynamics of this inhibition indicate that arundic acid's effects on S100B suppression occur within hours of treatment, preceding its effects on other downstream targets.
The molecular mechanisms underlying S100B inhibition involve interference with calcium-binding protein regulation pathways. S100B functions as a damage-associated molecular pattern protein, and its excessive production contributes to neuroinflammation and neuronal damage [6]. Arundic acid's ability to modulate S100B levels represents a critical neuroprotective mechanism, as elevated S100B concentrations are associated with multiple pathological conditions including Alzheimer's disease, traumatic brain injury, and multiple sclerosis [7].
Arundic acid exerts significant modulatory effects on astrocyte activation through the regulation of glial fibrillary acidic protein expression and astrocytic morphological changes. The compound demonstrates the ability to induce earlier appearance of reactive astrocytes while simultaneously suppressing pathological astrogliosis markers [8].
In experimental models of neurodegeneration, arundic acid treatment results in significant attenuation of glial fibrillary acidic protein burden in peri-infarct areas. Studies using apolipoprotein E knock-in mice demonstrate that arundic acid administration induces significant reduction of glial fibrillary acidic protein immunoreactivity at both acute and subacute phases following permanent middle cerebral artery occlusion [9]. The magnitude of this reduction varies across different genetic backgrounds, with the most pronounced effects observed in apolipoprotein E4 carriers.
The temporal dynamics of glial fibrillary acidic protein modulation reveal that arundic acid can accelerate the initial astrocytic response while preventing excessive reactive astrogliosis. In Parkinson's disease models, arundic acid treatment induced earlier appearance of reactive astrocytes by three days compared to control conditions, suggesting enhanced initial astrocytic activation [8]. However, this early activation is accompanied by suppression of pathological markers including S100 protein expression.
Mechanistically, arundic acid's effects on glial fibrillary acidic protein regulation involve modulation of transcriptional control mechanisms that govern astrocyte differentiation and activation states. The compound influences the expression profile of astrocytic proteins, promoting beneficial astrocytic functions while suppressing deleterious reactive changes. This selective modulation represents a sophisticated approach to astrocyte-targeted therapy, as it maintains protective astrocytic functions while preventing harmful reactive astrogliosis.
The regulation of glial fibrillary acidic protein by arundic acid also involves interaction with stress-responsive pathways. Studies demonstrate that arundic acid can suppress stress-induced astrocytic activation in cardiovascular brain regions, indicating that its effects extend beyond direct glial fibrillary acidic protein regulation to encompass broader astrocytic stress response mechanisms [10].
Arundic acid demonstrates potent capacity to enhance the expression and function of excitatory amino acid transporters, particularly through transcriptionally-mediated upregulation mechanisms. The compound increases excitatory amino acid transporter 1 promoter activity, messenger ribonucleic acid levels, protein expression, and functional glutamate uptake capacity in both human astrocyte cell lines and primary astrocytes [11] [12].
The upregulation of excitatory amino acid transporter 1 by arundic acid occurs through activation of nuclear factor kappa B-dependent transcriptional mechanisms. Pharmacological inhibition of nuclear factor kappa B completely abolishes arundic acid-induced increases in excitatory amino acid transporter 1 promoter activity, messenger ribonucleic acid, and protein levels [11]. Site-directed mutagenesis studies reveal that both nuclear factor kappa B consensus binding sites at positions -116 and -538 in the excitatory amino acid transporter 1 promoter are critical for mediating arundic acid's stimulatory effects.
The functional consequences of excitatory amino acid transporter upregulation include enhanced glutamate clearance capacity and improved synaptic homeostasis. Cell surface biotinylation experiments demonstrate that arundic acid increases excitatory amino acid transporter 1 expression in plasma membranes, correlating with enhanced glutamate uptake activity [11]. This enhanced uptake capacity represents a critical neuroprotective mechanism, as dysregulated glutamate homeostasis contributes to excitotoxicity in multiple neurological disorders.
Arundic acid also demonstrates efficacy in upregulating excitatory amino acid transporter 2, although through partially different mechanisms compared to excitatory amino acid transporter 1. While nuclear factor kappa B signaling contributes to excitatory amino acid transporter 2 upregulation, additional transcriptional pathways appear to be involved, as nuclear factor kappa B inhibition only partially blocks arundic acid's effects on excitatory amino acid transporter 2 [11].
The compound's ability to counteract pathological downregulation of glutamate transporters represents an important therapeutic mechanism. In manganese neurotoxicity models, arundic acid completely reverses manganese-induced decreases in excitatory amino acid transporter 1 expression and function by inhibiting the activation of repressive transcription factors such as Ying Yang 1 [11].
Arundic acid activates nuclear factor kappa B signaling through canonical pathway mechanisms involving inhibitor kappa B alpha degradation and nuclear translocation of nuclear factor kappa B subunits. The compound increases nuclear factor kappa B reporter activity within 12 hours of treatment, preceding its effects on downstream target gene expression [11].
The activation mechanism involves degradation of inhibitor kappa B alpha in cytoplasmic fractions concurrent with increased nuclear accumulation of nuclear factor kappa B p65 subunit. This temporal pattern is consistent with canonical nuclear factor kappa B activation, where phosphorylation and proteasomal degradation of inhibitor kappa B proteins release nuclear factor kappa B dimers for nuclear translocation [11].
Chromatin immunoprecipitation assays demonstrate that arundic acid enhances nuclear factor kappa B binding to specific consensus sequences in target gene promoters. Electrophoretic mobility shift assays and deoxyribonucleic acid affinity purification experiments confirm increased nuclear factor kappa B binding to both -116 and -538 consensus sites in the excitatory amino acid transporter 1 promoter following arundic acid treatment [11].
The specificity of nuclear factor kappa B activation by arundic acid is demonstrated through pharmacological inhibition studies. Treatment with QNZ, a specific nuclear factor kappa B inhibitor, completely abolishes arundic acid-induced effects on target gene expression, confirming the critical role of this pathway in mediating arundic acid's biological effects [11].
The nuclear factor kappa B activation by arundic acid represents a coordinated transcriptional response that involves multiple target genes beyond glutamate transporters. This pathway serves as a central hub for arundic acid's neuroprotective effects, coordinating the expression of genes involved in glutamate homeostasis, astrocyte function, and inflammatory responses.
Arundic acid activates both Akt and extracellular signal-regulated kinase signaling pathways through phosphorylation events that occur within minutes of treatment exposure. Phosphorylation of both Akt and extracellular signal-regulated kinase is detectable as early as 5 minutes after arundic acid treatment, indicating rapid activation of these kinase cascades [11].
The temporal sequence of pathway activation suggests that Akt and extracellular signal-regulated kinase activation precedes nuclear factor kappa B activation, with kinase phosphorylation occurring at 5 minutes, nuclear factor kappa B activation at 12 hours, and downstream gene expression changes at 24 hours [11]. This temporal pattern indicates that Akt and extracellular signal-regulated kinase signaling may serve as upstream activators of nuclear factor kappa B in arundic acid's mechanism of action.
Pharmacological inhibition studies using LY294002 and U0126, specific inhibitors of Akt and extracellular signal-regulated kinase respectively, demonstrate that both pathways are critical for mediating arundic acid-induced upregulation of excitatory amino acid transporter 1. Inhibition of either pathway significantly reduces arundic acid-induced promoter activity, messenger ribonucleic acid expression, and protein levels [11].
The cross-talk between these pathways involves convergent signaling mechanisms that coordinate cellular responses to arundic acid treatment. Both Akt and extracellular signal-regulated kinase pathways can independently activate nuclear factor kappa B signaling, and their combined activation may provide synergistic effects on transcriptional responses [11].
Studies indicate that the Akt pathway may be more prominent in mediating arundic acid's effects compared to extracellular signal-regulated kinase, based on the magnitude of responses observed in promoter activity assays [11]. However, both pathways contribute essential components to the overall cellular response, suggesting that their coordinated activation is necessary for optimal therapeutic effects.